molecular formula C10H12N2O2 B2715963 N-(2-hydroxycyclobutyl)pyridine-4-carboxamide CAS No. 2198149-20-9

N-(2-hydroxycyclobutyl)pyridine-4-carboxamide

Cat. No.: B2715963
CAS No.: 2198149-20-9
M. Wt: 192.218
InChI Key: HBIHKQSPGHSNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxycyclobutyl)pyridine-4-carboxamide is a chemical compound characterized by a cyclobutyl ring substituted with a hydroxyl group and attached to a pyridine ring via a carboxamide linkage

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxycyclobutanone with pyridine-4-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: Formation of 2-oxocyclobutylpyridine-4-carboxamide or 2-carboxycyclobutylpyridine-4-carboxamide.

    Reduction: Formation of N-(2-aminocyclobutyl)pyridine-4-carboxamide.

    Substitution: Formation of N-(2-halocyclobutyl)pyridine-4-carboxamide derivatives.

Scientific Research Applications

N-(2-hydroxycyclobutyl)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxycyclopropyl)pyridine-4-carboxamide
  • N-(2-hydroxycyclopentyl)pyridine-4-carboxamide
  • N-(2-hydroxycyclohexyl)pyridine-4-carboxamide

Uniqueness

N-(2-hydroxycyclobutyl)pyridine-4-carboxamide is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-9-2-1-8(9)12-10(14)7-3-5-11-6-4-7/h3-6,8-9,13H,1-2H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIHKQSPGHSNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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